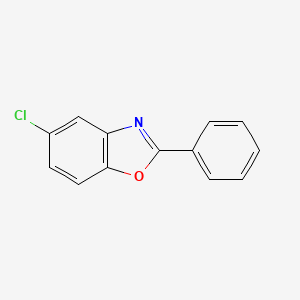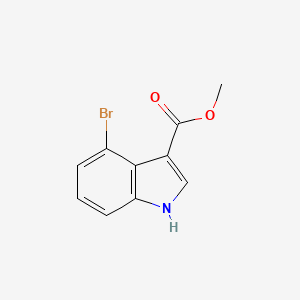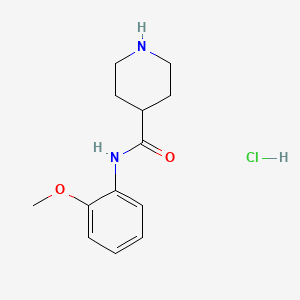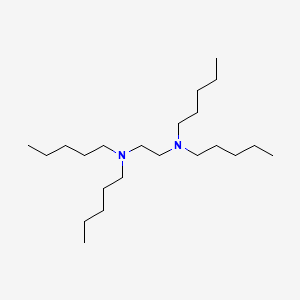
1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine is a chemical compound that features a benzodioxole moiety attached to a cyclobutanemethanamine structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Cyclobutanemethanamine Synthesis: The cyclobutanemethanamine structure can be prepared via a series of reactions starting from cyclobutanone, which undergoes reductive amination to form the desired amine.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the cyclobutanemethanamine through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents.
化学反応の分析
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The cyclobutanemethanamine structure may facilitate binding to biological macromolecules, influencing various biochemical pathways.
類似化合物との比較
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the aliphatic chain structure.
1-(1,3-Benzodioxol-5-yl)-3-aminopropane: Similar aromatic structure with a different amine linkage.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to other benzodioxole derivatives. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for research and development.
特性
CAS番号 |
1026796-48-4 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-ylmethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H15NO2/c13-12(4-1-5-12)7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6H,1,4-5,7-8,13H2 |
InChIキー |
AQNQWUFQWYLQJL-UHFFFAOYSA-N |
SMILES |
C1CC(C1)(CN)C2=CC3=C(C=C2)OCO3 |
正規SMILES |
C1CC(C1)(CC2=CC3=C(C=C2)OCO3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride](/img/structure/B3045094.png)





![4-[3-(4-Formyl-2-methoxyphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3045104.png)
![Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-](/img/structure/B3045105.png)





